molecular formula C22H17FN6OS B2995099 N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223851-23-7

N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Cat. No. B2995099
M. Wt: 432.48
InChI Key: QTBWIWQQAFNSOQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H17FN6OS and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl intermediate, followed by its reaction with 4-fluoroaniline and thioacetic acid to form the final product.

Starting Materials
4-methylphenylhydrazine, ethyl acetoacetate, 4-fluoroaniline, thioacetic acid, sodium ethoxide, sulfuric acid, sodium nitrite, sodium hydroxide, acetic anhydride, acetic acid, sodium bicarbonate, methyl iodide, potassium carbonate, N,N-dimethylformamide, triethylamine, 2-bromo-5-nitropyrazine, copper powde

Reaction
Step 1: Synthesis of 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl intermediate, a. Dissolve 4-methylphenylhydrazine (1.0 g, 8.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 8.2 mmol) and sodium ethoxide (0.5 g, 8.2 mmol)., b. Heat the reaction mixture at reflux for 4 hours., c. Cool the reaction mixture to room temperature and add sulfuric acid (1 mL) dropwise with stirring., d. Extract the product with ethyl acetate (3 x 10 mL) and dry over anhydrous sodium sulfate., e. Concentrate the product under reduced pressure to obtain the intermediate as a yellow solid (1.5 g, 85%)., Step 2: Synthesis of N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide, a. Dissolve the intermediate (0.5 g, 1.6 mmol), 4-fluoroaniline (0.3 g, 2.4 mmol), and thioacetic acid (0.2 g, 2.4 mmol) in acetic acid (10 mL)., b. Add acetic anhydride (0.3 mL, 3.2 mmol) dropwise with stirring., c. Heat the reaction mixture at reflux for 4 hours., d. Cool the reaction mixture to room temperature and add sodium bicarbonate (1 g) with stirring., e. Extract the product with ethyl acetate (3 x 10 mL) and dry over anhydrous sodium sulfate., f. Concentrate the product under reduced pressure to obtain the final product as a yellow solid (0.5 g, 70%).

properties

CAS RN

1223851-23-7

Product Name

N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Molecular Formula

C22H17FN6OS

Molecular Weight

432.48

IUPAC Name

N-(4-fluorophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17FN6OS/c1-14-2-4-15(5-3-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,30)

InChI Key

QTBWIWQQAFNSOQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)F)C3=C2

solubility

not available

Origin of Product

United States

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